molecular formula C9H7ClF2O3 B13621970 3-(2-Chloro-3,6-difluorophenyl)-2-hydroxypropanoic acid

3-(2-Chloro-3,6-difluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13621970
M. Wt: 236.60 g/mol
InChI Key: FAMRRNKONBKNOV-UHFFFAOYSA-N
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Description

3-(2-Chloro-3,6-difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,6-difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-chloro-3,6-difluorophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,6-difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Chloro-3,6-difluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,6-difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,6-difluorophenylacetic acid: Shares a similar phenyl ring structure but lacks the hydroxypropanoic acid moiety.

    3-(2-Chloro-3,6-difluorophenyl)acrylic acid: Contains an acrylic acid group instead of a hydroxypropanoic acid group.

Uniqueness

3-(2-Chloro-3,6-difluorophenyl)-2-hydroxypropanoic acid is unique due to the combination of its chlorinated and fluorinated phenyl ring with a hydroxypropanoic acid moiety

Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

3-(2-chloro-3,6-difluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H7ClF2O3/c10-8-4(3-7(13)9(14)15)5(11)1-2-6(8)12/h1-2,7,13H,3H2,(H,14,15)

InChI Key

FAMRRNKONBKNOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(C(=O)O)O)Cl)F

Origin of Product

United States

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